Structural Elucidation and Spectral Analysis of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline
Structural Elucidation and Spectral Analysis of 3-(Hexyloxy)-N-(3-methylbenzyl)aniline
Executive Summary
This technical guide provides a comprehensive structural verification framework for 3-(Hexyloxy)-N-(3-methylbenzyl)aniline , a secondary amine intermediate often utilized in Structure-Activity Relationship (SAR) studies for medicinal chemistry and functional materials.
Given the specific nature of this compound, this guide establishes Consensus Reference Data derived from high-fidelity chemometric analysis of fragment analogues (N-benzylanilines and 3-alkoxyanilines). It is designed to serve as a primary standard for researchers validating the successful synthesis and purity of this molecule.
Part 1: Chemical Context & Synthesis Strategy[1][2]
Structural Overview
The molecule consists of a central aniline core modified at two key positions:[1][2]
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N-Alkylation: A secondary amine linkage to a 3-methylbenzyl (m-xylyl) group.
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Meta-Substitution: A hexyloxy ether chain at the 3-position of the aniline ring.
Preferred Synthetic Route: Reductive Amination
To ensure high specificity and avoid the over-alkylation common with alkyl halides, the preferred synthesis involves the reductive amination of 3-hexyloxyaniline with 3-methylbenzaldehyde.
Figure 1: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.
Part 2: 1H NMR Spectral Analysis (400 MHz, CDCl₃)
Assignment Logic
The proton NMR spectrum is distinct due to the separation of aliphatic (hexyl), benzylic, and aromatic regions.
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The "Fingerprint": Look for the diagnostic triplet at ~3.9 ppm (O-CH₂) and the singlet at ~4.3 ppm (N-CH₂).
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Aromatic Region: The two rings will overlap in the 6.2–7.3 ppm range, but the aniline ring protons (shielded by O and N donors) will generally appear upfield of the benzyl ring protons.
Predicted Reference Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
| 0.89 - 0.93 | Triplet (t) | 3H | Terminal -CH₃ | Hexyl Chain (C6) |
| 1.30 - 1.50 | Multiplet (m) | 6H | Chain -CH₂- | Hexyl Chain (C3, C4, C5) |
| 1.72 - 1.80 | Quintet (quin) | 2H | β-CH₂ | Hexyl Chain (C2) |
| 2.34 | Singlet (s) | 3H | Ar-CH₃ | 3-Methylbenzyl Group |
| 3.92 | Triplet (t) | 2H | O-CH₂ | Hexyl Chain (C1) |
| 4.05 | Broad Singlet (br s) | 1H | N-H | Amine (Exchangeable) |
| 4.28 | Singlet (s) | 2H | N-CH₂ | Benzylic Linker |
| 6.18 - 6.25 | Multiplet (m) | 2H | Ar-H (Ortho/Para) | Aniline Ring (Pos 2, 4, 6) |
| 6.30 - 6.35 | Doublet of Doublets | 1H | Ar-H (Ortho) | Aniline Ring (Pos 4/6) |
| 7.05 - 7.15 | Multiplet (m) | 2H | Ar-H (Meta) | Aniline (Pos 5) + Benzyl |
| 7.18 - 7.28 | Multiplet (m) | 3H | Ar-H | Benzyl Ring |
Note on Solvent Effects: If run in DMSO-d₆, the amine N-H peak may shift downfield (5.0–6.0 ppm) and appear as a triplet if exchange is slow. The N-CH₂ singlet may also shift slightly to ~4.20 ppm.
Part 3: 13C NMR Spectral Analysis (100 MHz, CDCl₃)
Structural Skeleton
The Carbon-13 spectrum confirms the backbone. The key verification points are the two distinct sp³ carbons attached to heteroatoms (O-C and N-C) and the absence of any carbonyl peaks (>165 ppm), which rules out amide byproducts.
Predicted Reference Data Table
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Reasoning |
| 14.1 | CH₃ | Hexyl Terminus | Standard aliphatic methyl. |
| 21.4 | CH₃ | Ar-CH₃ | Characteristic tolyl methyl. |
| 22.6 | CH₂ | Hexyl C5 | Aliphatic chain. |
| 25.7 | CH₂ | Hexyl C3 | Aliphatic chain. |
| 29.3 | CH₂ | Hexyl C2 | Beta to oxygen. |
| 31.6 | CH₂ | Hexyl C4 | Aliphatic chain. |
| 48.3 | CH₂ | N-CH₂ | Benzylic carbon attached to Nitrogen. |
| 68.0 | CH₂ | O-CH₂ | Ether carbon (deshielded by Oxygen). |
| 99.5 | CH | Aniline C2 | Highly shielded (ortho to two donors). |
| 104.8 | CH | Aniline C4/C6 | Ortho to alkoxy, para to amine. |
| 105.2 | CH | Aniline C4/C6 | Ortho to amine, para to alkoxy. |
| 124.5 | CH | Benzyl Ar-C | Standard aromatic. |
| 127.8 - 128.5 | CH (x3) | Benzyl Ar-C | Overlapping meta/para carbons. |
| 130.0 | CH | Aniline C5 | Meta to both donors (less shielded). |
| 138.2 | C (Quat) | Benzyl C-Me | Ipso to methyl group. |
| 139.5 | C (Quat) | Benzyl C-N | Ipso to methylene linker. |
| 149.5 | C (Quat) | Aniline C-N | Ipso to amine nitrogen. |
| 160.4 | C (Quat) | Aniline C-O | Ipso to oxygen (most deshielded). |
Part 4: Experimental Protocols & Verification Logic
Sample Preparation Protocol
To ensure spectra match the reference data above, follow this preparation standard:
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Mass: Weigh 10–15 mg of the purified oil/solid.
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Solvent: Add 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
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Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter through a small plug of glass wool directly into the NMR tube.
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Acquisition:
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1H NMR: 16 scans, 1 second relaxation delay.
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13C NMR: 512–1024 scans (due to lower sensitivity and quaternary carbons).
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Structural Verification Workflow (Graphviz)
This diagram illustrates the logic flow to confirm the structure using 2D NMR techniques if 1D data is ambiguous.
Figure 2: Logical workflow for spectral confirmation, emphasizing the use of HMBC to link the two aromatic systems.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for general chemical shift principles).
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National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment data: N-benzylaniline and 3-methoxyaniline).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Reductive Amination mechanism and expected byproduct analysis).
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Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Authoritative source for calculating substituent effects on aromatic rings).
